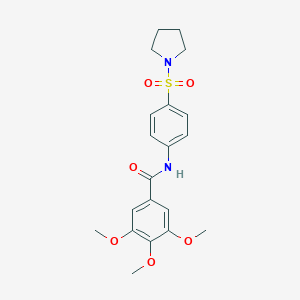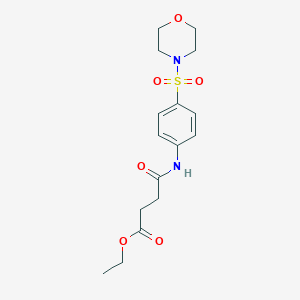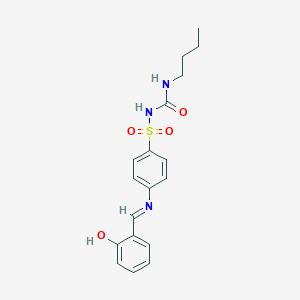![molecular formula C18H19FN2O5S B465947 Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate CAS No. 356550-85-1](/img/structure/B465947.png)
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate is a chemical compound . It has been used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . It has been synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 sulfonamide .Chemical Reactions Analysis
As a reactant, it has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .Physical And Chemical Properties Analysis
The molecular formula of the compound is C18H19FN2O5S. It has an average mass of 394.417 Da and a monoisotopic mass of 394.099884 Da .Mechanism of Action
Target of Action
The primary target of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate, also known as TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . The suppression of these pro-inflammatory mediators can help combat various inflammatory diseases .
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate in lab experiments is its high selectivity for PI3Kα, which reduces the risk of off-target effects. In addition, its favorable safety profile makes it a promising candidate for further development as a therapeutic agent. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to better understand its mechanism of action and optimize its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in human patients.
Synthesis Methods
The synthesis of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis include ethyl acetoacetate, 4-fluoroaniline, and sulfuryl chloride. The intermediate compounds are then prepared through a series of reactions, including amidation and esterification. The final coupling reaction involves the use of a coupling agent, such as N,N'-carbonyldiimidazole, to join the intermediate compounds and form the final product.
Scientific Research Applications
Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and ovarian cancer. In addition, this compound has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-2-26-18(23)12-11-17(22)20-14-7-9-16(10-8-14)27(24,25)21-15-5-3-13(19)4-6-15/h3-10,21H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFNWXLKMQBOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)


![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)
![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)
